molecular formula C12H15F2NO3 B8030788 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene

2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene

Cat. No.: B8030788
M. Wt: 259.25 g/mol
InChI Key: VNDXPMVEVWSKFB-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene is a fluorinated aromatic ether characterized by a nitro group at the 4-position, two fluorine atoms at the 2- and 3-positions, and a hexyloxy chain at the 1-position. This compound is primarily utilized in research settings as a synthetic intermediate, particularly in the preparation of diamine derivatives through nitro reduction pathways. Its synthesis typically involves nucleophilic aromatic substitution or etherification reactions, with the nitro group serving as a key reactive site for subsequent transformations . The hexyloxy chain enhances solubility in organic solvents, while the electron-withdrawing nitro and fluorine substituents influence its electronic and steric properties, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name

2,3-difluoro-1-hexoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-2-3-4-5-8-18-10-7-6-9(15(16)17)11(13)12(10)14/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXPMVEVWSKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene typically involves the following steps:

    Alkylation: The hexyloxy group can be introduced via an alkylation reaction. This involves reacting the nitro-substituted intermediate with hexyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hexyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydride).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 2,3-Difluoro-1-(hexyloxy)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,3-Difluoro-1-(hexyloxy)-4-carboxybenzene.

Scientific Research Applications

2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Materials Science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the hexyloxy group can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

2,3-Difluoro-1-(hexyloxy)-4-iodobenzene

This compound replaces the nitro group with iodine at the 4-position. While structurally similar, the iodine substituent alters reactivity: iodine is a better leaving group, enabling nucleophilic aromatic substitution, whereas the nitro group facilitates reduction to amines (e.g., via SnCl₂·2H₂O in ethanol ).

Functional Analogues: Nitroaromatic Pesticides

Nitrofluorfen and oxyfluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene derivatives) share key features with the target compound, including nitro and ether moieties. These pesticides leverage the nitro group’s electron-withdrawing effects to enhance oxidative stability and bioactivity. However, their shorter alkoxy chains (e.g., ethoxy in oxyfluorfen) reduce lipophilicity compared to the hexyloxy chain in 2,3-difluoro-1-(hexyloxy)-4-nitrobenzene, impacting soil adsorption and environmental persistence .

Comparative Analysis of Physicochemical Properties

Property This compound 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene Oxyfluorfen
Molecular Weight (g/mol) ~285.2 ~362.1 361.7
Key Functional Groups Nitro, ether, fluorine Iodo, ether, fluorine Nitro, ether, trifluoromethyl
Solubility High in organic solvents (hexyloxy chain) Moderate (iodo increases polarity) Low (shorter ethoxy chain)
Stability Stable under reflux (SnCl₂ reduction ) Discontinued due to instability High (commercial pesticide)
Applications Synthetic intermediate Research (discontinued) Herbicide

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